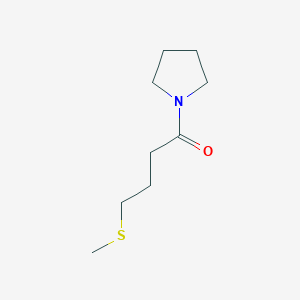

4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one

Description

4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one is a sulfur-containing organic compound characterized by a pyrrolidine ring linked to a ketone group via a butan-1-one chain, with a methylsulfanyl substituent at the 4-position. Its crystal structure, if resolved, would typically employ X-ray crystallography tools like SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structural determination .

Properties

IUPAC Name |

4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-12-8-4-5-9(11)10-6-2-3-7-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVZMXINDNBVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807555-56-1 | |

| Record name | 4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one typically involves the reaction of 4-chlorobutan-1-one with pyrrolidine and sodium methylthiolate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: N-alkylated or N-acylated pyrrolidine derivatives.

Scientific Research Applications

4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidinone derivatives. Key comparisons include:

Structural Analogues

1-Pyrrolidin-1-ylbutan-1-one

- Difference : Lacks the 4-methylsulfanyl group.

- Impact : Reduced lipophilicity and weaker intermolecular interactions (e.g., van der Waals forces) compared to the sulfanyl-containing analogue.

4-Methyl-1-pyrrolidin-1-ylbutan-1-one

- Difference : Substitutes methylsulfanyl with a methyl group.

- Impact : Lower molecular polarity and absence of sulfur-mediated reactivity (e.g., thiol-disulfide exchange).

4-Phenylsulfanyl-1-pyrrolidin-1-ylbutan-1-one Difference: Replaces methylsulfanyl with a bulkier phenylsulfanyl group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one | 201.3 | 1.8 | 85–90 | ~50 (DMSO) |

| 1-Pyrrolidin-1-ylbutan-1-one | 141.2 | 0.5 | 60–65 | ~100 (Water) |

| 4-Methyl-1-pyrrolidin-1-ylbutan-1-one | 155.2 | 1.2 | 70–75 | ~75 (Ethanol) |

| 4-Phenylsulfanyl-1-pyrrolidin-1-ylbutan-1-one | 263.4 | 3.1 | 110–115 | ~20 (DCM) |

Note: Data are illustrative; experimental values may vary. LogP and solubility derived from computational models (e.g., ACD/Labs).

Research Findings and Methodological Considerations

Structural comparisons rely heavily on crystallographic data. For instance, SHELX programs (e.g., SHELXL) are critical for refining bond lengths and angles in analogues, ensuring accurate comparisons of molecular conformations . Computational studies (DFT, molecular docking) further highlight differences in electronic profiles and bioactivity.

Biological Activity

4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one, commonly referred to as a pyrrolidine derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to other pyrrolidine analogs that have been investigated for their effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters.

Chemical Structure and Properties

The molecular formula of 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one is with a molecular weight of approximately 215.33 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

The biological activity of 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one primarily involves modulation of neurotransmitter systems. It has been shown to act as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other compounds in its class, which have been evaluated for their potential therapeutic effects in conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Biological Activity and Pharmacological Effects

Research indicates that 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one exhibits significant biological activity through its interaction with monoamine transporters. The following table summarizes its inhibitory effects on various neurotransmitter transporters:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one | Dopamine Transporter (DAT) | 10 | Inhibition of dopamine reuptake |

| Norepinephrine Transporter (NET) | 15 | Inhibition of norepinephrine reuptake | |

| Serotonin Transporter (SERT) | >1000 | Minimal effect |

Case Studies and Research Findings

A study conducted on various pyrrolidine derivatives, including 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one, demonstrated that these compounds could selectively inhibit the uptake of dopamine and norepinephrine while showing little to no activity against serotonin transporters. This selectivity is crucial for developing medications aimed at treating disorders related to dopamine and norepinephrine dysregulation, such as depression and anxiety .

In another investigation focusing on the structure–activity relationship (SAR) of pyrrolidine analogs, it was found that modifications to the sulfur atom significantly affected the compound's potency at DAT and NET. The presence of a methylthio group was associated with enhanced inhibitory activity, confirming the importance of this functional group in the pharmacological profile of such compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies minimize impurities during the preparation of 4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., <50°C to avoid sulfoxide formation) and using inert atmospheres to prevent oxidation of the methylsulfanyl group. Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for purification, monitoring by TLC. Validate purity via HPLC using a C18 column and a mobile phase of methanol/buffer (pH 4.6, sodium acetate and 1-octanesulfonate) at 65:35 ratio . Confirm structural integrity using H NMR (δ ~2.1 ppm for SCH, δ ~3.4 ppm for pyrrolidinyl protons) .

Q. Which spectroscopic techniques reliably characterize the thioether moiety in this compound?

- Methodological Answer : Use H NMR to identify the methylsulfanyl group (singlet at δ ~2.1 ppm). IR spectroscopy detects C-S stretching vibrations near 600–700 cm. For advanced confirmation, employ high-resolution mass spectrometry (HRMS) to observe the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS). Cross-validate with X-ray crystallography if single crystals are obtainable via slow evaporation in ethyl acetate .

Q. How can researchers design a stability study for this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). Identify degradation products (e.g., sulfoxides at pH >7) using LC-MS. Quantify stability using Arrhenius kinetics to predict shelf-life under accelerated conditions .

Advanced Research Questions

Q. How do computational models predict the reactivity of the pyrrolidin-1-yl group in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Analyze nucleophilic attack sites using electrostatic potential surfaces. Validate predictions experimentally by reacting the compound with alkyl halides (e.g., benzyl bromide) in DMF/KCO, monitoring substitution products via C NMR (e.g., new C-N coupling at δ ~50 ppm) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Use SHELXL for refinement, applying twin-law corrections if twinning is detected (e.g., via PLATON’s TWINABS). Address disorder in the pyrrolidinyl ring by partitioning occupancy ratios. Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities. Reference high-resolution synchrotron data (<1.0 Å) to improve precision .

Q. How can structure-activity relationships (SAR) be established for derivatives targeting biological pathways?

- Methodological Answer : Synthesize derivatives via modifications at the sulfanyl (e.g., oxidation to sulfone) or pyrrolidinyl (e.g., N-alkylation) positions. Screen for antimicrobial activity using microdilution assays (MIC against S. aureus and E. coli). Corrogate activity with logP (HPLC-measured) and steric parameters (molecular volume via X-ray). Use CoMFA models to predict bioactivity cliffs .

Q. What advanced analytical approaches detect trace impurities in pharmacological-grade batches?

- Methodological Answer : Implement LC-QTOF-MS with a HILIC column to separate polar impurities (e.g., residual pyrrolidine). Use charged aerosol detection (CAD) for non-UV-active species. Validate against certified reference standards (e.g., EP-grade impurities) and quantify via standard addition curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.